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Introduction

TNG462, also known as vopimetostat, is a potent and selective, orally bioavailable, MTA-
cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] It is currently under
investigation for the treatment of solid tumors with methylthioadenosine phosphorylase (MTAP)
deletion.[3][4] MTAP deletion, which occurs in approximately 10-15% of all human cancers,
leads to the accumulation of methylthioadenosine (MTA).[5][6] TNG462 leverages this by
binding to the PRMT5-MTA complex, leading to selective inhibition of PRMTS5 in cancer cells
with MTAP deletion while sparing healthy cells.[5][6] This targeted approach is based on the
principle of synthetic lethality.[5] Preclinical and clinical studies have demonstrated the potential
of TNG462 as a monotherapy and in combination with other targeted therapies.[7][8]

Mechanism of Action

In normal cells, the MTAP enzyme salvages adenine and methionine from MTA. However, in
cancer cells with MTAP gene deletion, the accumulation of MTA leads to a state of partial
PRMTS5 inhibition. TNG462 exploits this vulnerability by selectively binding to the PRMT5-MTA
complex, thereby potently and selectively inhibiting its methyltransferase activity in MTAP-
deleted cancer cells.[6] This inhibition of PRMT5, a key enzyme that methylates various
proteins involved in cellular processes, induces DNA damage and cell cycle arrest at the G2/M
phase, ultimately leading to cancer cell death.[9]
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Caption: Mechanism of action of TNG462 in MTAP-deleted cancer cells.

Preclinical Data Summary

In Vitro Activity
Assay Cell Line Parameter Value Reference
Biochemical )

- PRMT5-MTA Ki <300 fM [2]
Potency
Cellular SDMA
HAP1 MTAP-null  IC50 800 pM 2]
IC50
Viability GI50 HAP1 MTAP-null  GI50 4 nM 2]
o HAP1 MTAP-WT o
Selectivity Fold Selectivity 45-fold [2][6]
vs. MTAP-null
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In Vivo Efficacy

Model Treatment Dosing Outcome Reference
Selective
HCT116 MTAP- o
Oral inhibition of
deleted TNG462 o ] 9]
administration SDMA and tumor
xenografts
growth
Multiple MTAP-
deleted xenograft
models Oral Inhibition of
) ] TNG462 o ) [9]
(including administration tumor growth
BXPC3 and
DOHH2)
TNG462 in
MTAP-null o _ o
o combination with ~ Oral Significant tumor
preclinical o ) ) [8][10]
KRAS or EGFR administration regressions
models o
inhibitors
Generally well-
MTAP-null )
o 60 mg/kg BID, tolerated with
preclinical TNG462 ] [8]
orally <5% body weight
models
loss

Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the half-maximal growth inhibition (GI50) of TNG462 in MTAP-deleted
and MTAP-proficient cancer cell lines.

Methodology:

e Cell Culture: Culture MTAP-deleted (e.g., HCT116 MTAP-null) and MTAP-proficient (e.qg.,
HCT116 MTAP-WT) cells in appropriate media and conditions.

o Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to
adhere overnight.
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Compound Treatment: Prepare a serial dilution of TNG462 and treat the cells for a specified

Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®)
to measure ATP levels, which correlate with the number of viable cells.

Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve
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Caption: Workflow for a cell viability assay to determine GI50.

Protocol 2: In-Cell Western for Symmetric
Dimethylarginine (SDMA) Levels

Objective: To measure the pharmacodynamic effect of TNG462 by quantifying the inhibition of
PRMTS5 activity through SDMA levels.

Methodology:

Cell Culture and Treatment: Culture and treat MTAP-deleted cells with TNG462 as described
in the viability assay protocol.

o Cell Fixation and Permeabilization: After treatment, fix the cells with paraformaldehyde and
permeabilize them with a detergent-based solution.

¢ Blocking: Block non-specific antibody binding using a suitable blocking buffer.
e Primary Antibody Incubation: Incubate the cells with a primary antibody specific for SDMA.

e Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled
secondary antibody.

e Normalization: Use a cell stain to normalize the SDMA signal to the total cell number in each
well.

» Imaging and Analysis: Scan the plate using an infrared imaging system and quantify the
fluorescence intensity to determine the IC50 for SDMA inhibition.

Clinical Trial Application

TNG462 is being evaluated in a Phase 1/2 clinical trial (NCT05732831) for patients with
advanced or metastatic solid tumors with a confirmed MTAP deletion.[4][11] The trial is
designed as a dose-escalation and dose-expansion study to evaluate the safety, tolerability,
pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of TNG462 as a
single agent and in combination with other therapies.[11][12]

Inclusion Criteria for Clinical Trial (Selected):[4][13]
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e Age 218 years.

» Confirmed histologic or cytologic diagnosis of a locally advanced, metastatic, and/or
unresectable solid tumor.

e Documented bi-allelic (homozygous) deletion of MTAP in a tumor.
o ECOG Performance Score of 0 to 1.

Exclusion Criteria for Clinical Trial (Selected):[4][13]

Known allergies, hypersensitivity, or intolerance to TNG462.

Uncontrolled intercurrent illness.

Active infection requiring systemic therapy.

Central nervous system metastases with progressive neurological symptoms.

Conclusion

TNG462 represents a promising targeted therapy for a significant patient population with
MTAP-deleted cancers. The provided protocols and data summary offer a foundation for
researchers to further investigate the preclinical and potential clinical applications of this novel
MTA-cooperative PRMT5 inhibitor. The uniqgue mechanism of action, leveraging the synthetic
lethal relationship between MTAP deletion and PRMT5 inhibition, underscores the potential for
a significant therapeutic window.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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